5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC12955086
InChI: InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6-
SMILES: CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Molecular Formula: C11H8ClNOS2
Molecular Weight: 269.8 g/mol

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC12955086

Molecular Formula: C11H8ClNOS2

Molecular Weight: 269.8 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C11H8ClNOS2
Molecular Weight 269.8 g/mol
IUPAC Name (5Z)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6-
Standard InChI Key LBRYJAAWKRWXCV-TWGQIWQCSA-N
Isomeric SMILES CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
SMILES CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Canonical SMILES CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a thiazolidinone ring substituted at position 3 with a methyl group and at position 5 with a 4-chlorobenzylidene group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₈ClNOS₂
Molecular Weight269.8 g/mol
CAS NumberVC12955086
AppearanceSolid (crystalline powder)
SolubilityLow in water; soluble in DMSO

The chlorobenzylidene substituent introduces electron-withdrawing effects, stabilizing the conjugated system and influencing reactivity. The thiocarbonyl group at position 2 enhances hydrogen-bonding potential, critical for interactions with biological targets.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one under acidic or basic conditions . A typical procedure involves:

  • Reagents:

    • 4-Chlorobenzaldehyde (1.0 equiv)

    • 3-Methyl-2-thioxothiazolidin-4-one (1.0 equiv)

    • Catalysts: Piperidine (base) or acetic acid (acid)

    • Solvent: Ethanol or methanol

  • Procedure:

    • The aldehyde and thiazolidinone are refluxed in ethanol with a catalytic amount of piperidine for 6–8 hours.

    • The product precipitates upon cooling and is purified via recrystallization .

Reaction Mechanism

The condensation proceeds through a nucleophilic attack by the thiazolidinone’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the benzylidene linkage . The reaction’s efficiency depends on the electronic nature of the aldehyde; electron-withdrawing groups (e.g., -Cl) enhance yield by stabilizing the transition state.

Biological Activities

Antimicrobial Efficacy

Studies demonstrate moderate to strong activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainInhibition Zone Diameter (mm) at 0.2% Concentration
Staphylococcus aureus18–20
Bacillus subtilis16–18
Escherichia coli15–17
Pseudomonas aeruginosa14–16

Data adapted from indicate that the chlorobenzylidene moiety enhances membrane disruption, while the thioxo group interferes with microbial enzyme function .

Cell LineIC₅₀ (μM)Mechanism Proposed
MCF-7 (breast cancer)12.4Topoisomerase II inhibition
A549 (lung cancer)15.8Reactive oxygen species (ROS) generation
HeLa (cervical cancer)18.2Apoptosis via caspase-3 activation

The compound’s planar structure facilitates intercalation into DNA, while the thiocarbonyl group chelates metal ions essential for tumor proliferation.

Anti-inflammatory Activity

Molecular docking studies suggest cyclooxygenase-2 (COX-2) inhibition with a binding affinity of −8.2 kcal/mol, comparable to celecoxib. In murine models, oral administration (10 mg/kg) reduced paw edema by 62% over 6 hours, outperforming indomethacin (55%).

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
IR (cm⁻¹)1721 (C=O), 1215 (C=S)Thiazolidinone ring
¹H NMR (δ, ppm)2.41 (s, 3H, CH₃), 7.82–8.36 (m, Ar-H)Methyl and aromatic protons
¹³C NMR (δ, ppm)160.2 (C=S), 170.9 (C=O)Thiocarbonyl and carbonyl groups

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 269.8 [M+H]⁺ .

X-ray Crystallography

Single-crystal analysis reveals a monoclinic system with space group P2₁/c. Key bond lengths include C=S (1.68 Å) and C=O (1.22 Å), consistent with resonance stabilization .

Applications and Future Directions

Pharmaceutical Applications

  • Antimicrobial agents: Potential use in topical formulations for skin infections.

  • Chemotherapy adjuvants: Synergistic effects with doxorubicin in multidrug-resistant cancers.

Industrial Applications

  • Corrosion inhibitors: Thiazolidinone derivatives show 89% efficiency in acidic environments.

Research Opportunities

  • Structure-activity relationships (SAR): Modifying the benzylidene substituent to enhance bioavailability.

  • Nanoparticle delivery systems: Encapsulation in liposomes to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator